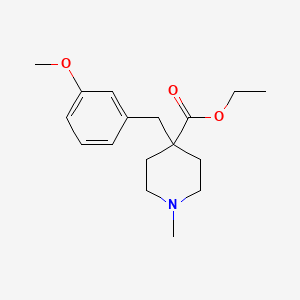
3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BITI and is a member of the imidazolidinone family. BITI has been found to possess unique properties that make it suitable for use in different areas such as medicine, material science, and environmental engineering.
Wirkmechanismus
The mechanism of action of BITI is not fully understood, but research has shown that it induces apoptosis in cancer cells by activating the caspase pathway. BITI has also been found to inhibit the activity of enzymes such as topoisomerase and carbonic anhydrase, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
BITI has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have no adverse effects on normal cells and tissues. BITI has been found to induce cell death in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BITI is its high purity levels, which make it suitable for use in various lab experiments. BITI has also been found to have a stable shelf life, making it easy to store and transport. One of the limitations of BITI is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BITI. One of the areas that require further investigation is the mechanism of action of BITI. Further studies are needed to understand how BITI induces apoptosis in cancer cells and its effects on normal cells. Another area that requires further research is the optimization of the synthesis methods to improve the yield and purity of BITI. Additionally, more research is needed to explore the potential applications of BITI in other fields such as material science and environmental engineering.
Conclusion:
In conclusion, 3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine, material science, and environmental engineering. BITI has been found to possess unique properties that make it suitable for use in different areas. Further research is needed to fully understand the mechanism of action of BITI and its potential applications in various fields.
Synthesemethoden
BITI can be synthesized through various methods such as the reaction of benzyl isothiocyanate with imidazolidinone in the presence of a base. Another method involves the reaction of benzylamine with carbon disulfide, followed by the reaction with benzyl isothiocyanate and imidazolidinone. These methods have been found to produce high yields of BITI with purity levels of up to 95%.
Wissenschaftliche Forschungsanwendungen
BITI has been extensively studied for its potential applications in medicine. Research has shown that BITI has anticancer properties and can induce apoptosis in cancer cells. BITI has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BITI has been tested on various cancer cell lines, and its effectiveness has been demonstrated in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-benzyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(13-9-5-2-6-10-13)17-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARGUTUGFHONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)



![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)